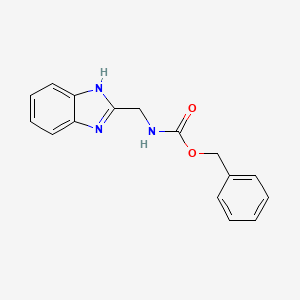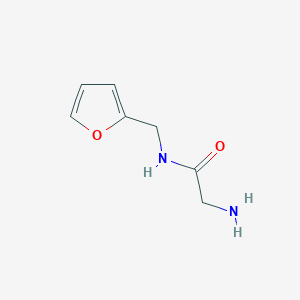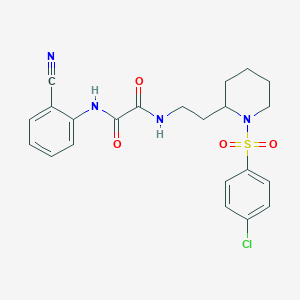
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
- Solvent for Fluorinated Materials : It serves as a solvent for dispersing fluorinated materials, aiding in material synthesis and characterization .
- Anesthetic Properties : Related compounds (e.g., 2,2-dichloro-1,1-difluoroethyl methyl ether) exhibit anesthetic effects. Researchers explore whether this compound has similar properties .
Materials Science
Anesthetic and Neuromuscular Research
Mecanismo De Acción
Target of Action
The primary targets of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine are the Synaptic Vesicle 2 (SV2) proteins and the GABAA Receptor . SV2 proteins are involved in the regulation of neurotransmitter release, making them crucial for proper neuronal function. The GABAA receptor, on the other hand, is a major inhibitory neurotransmitter receptor in the brain. It plays a key role in maintaining the balance between neuronal excitation and inhibition.
Mode of Action
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine interacts with its targets in a unique way. It has a greater affinity for SV2A compared to other antiepileptic drugs like levetiracetam and brivaracetam . Unlike these drugs, it also displays high affinity for the SV2B and SV2C isoforms . Its interaction with SV2A is characterized by slower binding kinetics .
At the GABAA receptors, it displays low to moderate affinity for the benzodiazepine site . In electrophysiological studies, its relative efficacy compared with zolpidem (a full-agonist reference drug) was 40%, indicating partial agonist properties .
Biochemical Pathways
Its interaction with sv2 proteins and the gabaa receptor suggests that it may influence neurotransmitter release and neuronal excitability .
Pharmacokinetics
Similar compounds have been shown to exhibit sv2a occupancy at low doses and benzodiazepine site occupancy at higher doses . This suggests that the compound may have a dose-dependent effect on its targets.
Result of Action
The molecular and cellular effects of 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine are likely related to its interaction with SV2 proteins and the GABAA receptor. By modulating these targets, the compound could potentially influence neuronal function and excitability .
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-4-5(9)2-10-11(4)3-6(7)8/h2,6H,3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYUNDYUMQKKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)







![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)